Clozapine N-oxide dihydrochloride
Description
Investigations of Neural Circuit Function
The CNO-DREADD system has become an instrumental tool for elucidating the function of specific neuronal populations and for mapping the complex architecture of neural networks.
By expressing either excitatory (hM3Dq) or inhibitory (hM4Di) DREADDs in defined neuronal subtypes, researchers can use CNO dihydrochloride (B599025) to either activate or silence these cells and observe the resulting behavioral changes. nih.govhellobio.com This approach has been widely used to investigate the causal role of distinct neuronal populations in a range of behaviors. For instance, selective activation of A1/C1 catecholaminergic neurons in rats using CNO led to a significant increase in food intake, demonstrating the critical role of these neurons in regulating feeding behavior. taylorandfrancis.com Similarly, the CNO-DREADD system has been employed to inhibit specific neurons in the hippocampus to study their involvement in social aggression and memory retrieval. rndsystems.com
The ability to manipulate neuronal activity with CNO dihydrochloride has also proven valuable in mapping functional neural circuits. For example, studies have utilized this technique to delineate the neuronal populations involved in chemosensory pathways, which are implicated in conditions ranging from sudden infant death syndrome to panic disorders. frontiersin.org Research has shown that even in control animals without DREADDs, high doses of CNO can affect the hypercapnic chemosensory reflex, highlighting the importance of careful experimental design and the use of appropriate controls. frontiersin.org These off-target effects are thought to be mediated by the in vivo conversion of CNO to clozapine (B1669256). wikipedia.orgfrontiersin.org
Functional Dissection of Brain-Behavior Relationships
CNO dihydrochloride-mediated DREADD activation has enabled a deeper understanding of the neural underpinnings of various complex behaviors, from sleep to cognitive functions.
Studies using electroencephalography (EEG) and electromyography (EMG) have revealed that CNO can modulate sleep architecture in mice, even in those not expressing DREADDs. biorxiv.orgresearchgate.netox.ac.uk Administration of CNO has been shown to cause a dose-dependent suppression of rapid eye movement (REM) sleep and alterations in non-REM (NREM) sleep, including longer and fewer NREM episodes. biorxiv.orgelifesciences.orgnih.gov These effects are similar to those observed with clozapine, suggesting that the back-metabolism of CNO is a contributing factor. biorxiv.orgresearchgate.net Interestingly, a newer DREADD agonist, Compound 21, which is not metabolized to clozapine, also produces similar effects on sleep, indicating that other mechanisms may also be at play. biorxiv.orgresearchgate.netox.ac.uk
Interactive Table 1: Effects of Clozapine N-oxide on Sleep Architecture in Mice
| Parameter | Effect of CNO Administration | Notes |
|---|---|---|
| REM Sleep | Dose-dependent suppression | Similar to effects of clozapine. |
| NREM Sleep | Longer and fewer episodes | Indicates more consolidated sleep. |
| Sleep Onset | Accelerated | |
| REM Sleep Latency | Delayed, particularly at low doses | |
| Wake Episodes | No significant modulation of duration or number |
The impact of CNO on locomotor activity has been a subject of investigation, with some studies reporting dose-dependent effects. While lower doses of CNO (1 and 2 mg/kg) were found to have no effect on spontaneous locomotion in rats, a higher dose (5 mg/kg) significantly attenuated d-amphetamine-induced hyperlocomotion. nih.govnih.gov This effect was correlated with a reduction in d-amphetamine-induced dopamine (B1211576) release. nih.govnih.gov However, other research has shown that chronic administration of CNO (1 mg/kg) in non-DREADD-expressing mice did not significantly alter locomotion or exploratory behavior over a 16-week period. elsevierpure.com Studies on motivated behavior have found that low-to-moderate doses of CNO did not alter operant lick responding for a reward in mice. nih.gov
The CNO-DREADD system has been instrumental in probing the neural circuits underlying memory and cognition. For example, inhibiting hippocampal neurons expressing hM4Di DREADDs with CNO has been shown to impair short-term memory retrieval in mice. rndsystems.com Furthermore, research has demonstrated that CNO can prevent action potential firing in cultured hippocampal neurons expressing hM4Di receptors. caymanchem.com The ability to selectively manipulate neuronal activity in brain regions critical for cognition allows for a detailed investigation of the processes involved in memory formation, consolidation, and retrieval.
Interactive Table 2: Research Findings on CNO and Brain-Behavior Relationships
| Behavior Studied | Key Finding | Implication |
|---|---|---|
| Sleep | CNO alters sleep architecture, suppressing REM sleep. biorxiv.orgresearchgate.netox.ac.uk | Highlights the need for careful controls in sleep studies using DREADDs. |
| Locomotion | High doses of CNO can reduce amphetamine-induced hyperlocomotion. nih.govnih.gov | Suggests potential off-target effects on the dopamine system. |
| Motivated Behavior | Low-to-moderate doses of CNO do not affect reward-seeking behavior. nih.gov | Important consideration for studies on motivation and addiction. |
| Memory | CNO-mediated inhibition of hippocampal neurons impairs memory retrieval. rndsystems.com | Demonstrates the utility of DREADDs in dissecting memory circuits. |
| Chemosensation | High doses of CNO can affect the hypercapnic chemosensory reflex. frontiersin.org | Underscores the importance of dose optimization and habituation in experimental design. |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-chloro-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-11H-benzo[b][1,4]benzodiazepine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O.2ClH/c1-23(24)10-8-22(9-11-23)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18;;/h2-7,12,20H,8-11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRGKRXDVKTUPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)[O-].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Pharmacokinetics and Metabolism of Clozapine N Oxide Dihydrochloride
In Vivo Disposition and Bioavailability
The in vivo disposition and bioavailability of Clozapine (B1669256) N-oxide dihydrochloride (B599025) are critical factors influencing its utility as a research tool. Studies have compared its pharmacokinetic properties to other formulations of CNO, revealing significant differences in systemic exposure and tissue distribution.
Comparative Analysis of Clozapine N-oxide Preparations
Research in rhesus macaques has demonstrated that Clozapine N-oxide dihydrochloride (CNO-HCl) exhibits superior bioavailability compared to CNO dissolved in dimethyl sulfoxide (B87167) (CNO-DMSO). nih.govnih.gov Following intramuscular or intravenous administration, CNO-HCl resulted in 6- to 7-fold higher plasma concentrations of CNO than the CNO-DMSO formulation. nih.govnih.gov This improved bioavailability is a key advantage of the dihydrochloride salt. hellobio.comtocris.comrndsystems.com
Furthermore, the conversion of CNO to its parent compound, clozapine, was found to be relatively lower with the CNO-HCl preparation (0.5%–1.5% clozapine/CNO) compared to the CNO-DMSO group (3%–5% clozapine/CNO). nih.govnih.gov Despite these findings, significant between-subject variability in pharmacokinetics was observed for both preparations, underscoring the need for individualized pharmacokinetic assessments in experimental designs. nih.gov
| Preparation | Relative Bioavailability | Conversion to Clozapine |
| This compound (CNO-HCl) | 6- to 7-fold higher plasma concentrations | 0.5%–1.5% |
| Clozapine N-oxide in DMSO (CNO-DMSO) | Lower plasma concentrations | 3%–5% |
Systemic Exposure and Tissue Distribution
Following administration, Clozapine N-oxide reaches maximal plasma and cerebrospinal fluid (CSF) concentrations within approximately two hours. nih.govnih.gov Studies in rhesus monkeys have shown a dose-dependent increase in plasma and CSF levels of CNO. nih.govnih.gov
However, the distribution of CNO into the central nervous system (CNS) is limited. nih.govnih.gov The concentration of CNO in the CSF is lower than what would be predicted from unbound plasma concentrations, suggesting restricted entry across the blood-brain barrier. nih.govnih.gov In vitro studies have identified CNO as a substrate for the P-glycoprotein (Pgp) efflux transporter, which actively pumps the compound out of the brain, providing a mechanism for its limited CNS penetration. nih.govnih.gov In contrast, its metabolite, clozapine, demonstrates a much higher brain-to-plasma ratio. frontiersin.org The ratio of CNO in the CSF to that in the plasma has been reported to be between 2% and 6%. nih.gov
Biotransformation Pathways
The metabolism of Clozapine N-oxide is a critical aspect of its pharmacology, as it involves conversion back to the psychoactive compound clozapine and the formation of other metabolites. nih.govnih.gov
Conversion to Clozapine (Retroconversion)
A significant metabolic pathway for Clozapine N-oxide is its reduction back to clozapine, a process known as retroconversion. nih.govbohrium.comresearchgate.netrowan.edu This in vivo conversion has been observed in various species, including humans, rats, mice, and monkeys. nih.govhellobio.comnih.govnih.govbohrium.com
Studies in schizophrenic patients administered a single dose of CNO showed that clozapine plasma levels were detected, and at the 12-hour mark, the plasma concentration of clozapine was approximately double that of CNO. nih.gov Similarly, research in rats and mice confirmed this back-conversion, with clozapine being detected in plasma following CNO administration. nih.govbohrium.comresearchgate.net The extent of this conversion can be influenced by the CNO preparation used, with the dihydrochloride salt showing less conversion compared to CNO in DMSO. nih.govnih.gov
Formation of N-desmethylclozapine
In addition to retroconversion to clozapine, Clozapine N-oxide can be indirectly metabolized to N-desmethylclozapine (also known as norclozapine). nih.govnih.gov This occurs through the initial conversion of CNO to clozapine, which is then N-demethylated to form N-desmethylclozapine. nih.govresearchgate.net
In rhesus monkeys administered CNO, both clozapine and N-desmethylclozapine were detected in plasma and CSF. nih.govnih.gov In a study with schizophrenic patients, when clozapine was administered, N-desmethylclozapine was detected in all subjects; however, when CNO was given, only one patient had detectable levels of N-desmethylclozapine. nih.gov This suggests that the formation of N-desmethylclozapine is primarily a consequence of the metabolism of clozapine itself.
| Metabolite | Formation Pathway |
| Clozapine | Retroconversion (reduction) of Clozapine N-oxide. nih.govbohrium.com |
| N-desmethylclozapine | N-demethylation of clozapine (formed from CNO retroconversion). nih.govnih.gov |
Enzymatic and Non-Enzymatic Reduction Mechanisms (e.g., Cytochrome P450 Enzymes)
The biotransformation of clozapine and, by extension, the retroconversion of Clozapine N-oxide, involves the cytochrome P450 (CYP) enzyme system. nih.govnih.gov Multiple CYP isoforms are involved in the metabolism of clozapine to its N-oxide and N-demethylated products. nih.govresearchgate.net
Specifically, the N-demethylation of clozapine is catalyzed by CYP1A2, CYP3A4, CYP2D6, CYP2C19, and to a lesser extent, CYP2C9. nih.govnih.gov The formation of clozapine N-oxide from clozapine is primarily mediated by CYP1A2 and CYP3A4, as well as flavin-containing monooxygenase 3 (FMO3). nih.gov
The reduction of Clozapine N-oxide back to clozapine is a process that can be catalyzed by various CYP isoforms. researchgate.net This enzymatic reduction, along with potential non-enzymatic mechanisms, contributes to the in vivo retroconversion of CNO. hellobio.com The interplay of these enzymes can contribute to the wide interpatient variability observed in clozapine plasma concentrations. nih.gov
Blood-Brain Barrier Permeation
The ability of a compound to enter the central nervous system (CNS) is governed by its capacity to cross the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells. For Clozapine N-oxide (CNO), the primary metabolite of clozapine and the ligand for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), its permeation across the BBB is notably restricted. nih.govnih.govfrontiersin.org Studies have consistently shown that systemically administered CNO has low permeability and does not readily cross the blood-brain barrier. frontiersin.orgmedchemexpress.comresearchgate.netwikipedia.orgmedchemexpress.com This limited entry into the brain is a critical factor in its pharmacokinetic profile. The ratio of CNO measured in the cerebrospinal fluid (CSF) is typically only between 2% and 6% of the concentration found in the plasma, indicating poor penetration into the CNS. nih.gov
Recent research suggests that while CNO itself has difficulty entering the brain, it undergoes reverse metabolism back into clozapine, which can then cross the BBB and activate DREADDs. researchgate.netnih.gov However, other studies in mice have found that CNO does enter the brain and that unbound CNO is present in sufficient concentrations to activate DREADDs directly. hellobio.comresearchgate.net The water-soluble dihydrochloride salt form of CNO demonstrates improved bioavailability compared to CNO freebase dissolved in DMSO, leading to significantly higher plasma concentrations of CNO with less back-conversion to clozapine. nih.govnih.gov
The primary mechanism restricting Clozapine N-oxide from the central nervous system is active efflux transport at the blood-brain barrier. nih.govnih.gov In vitro assessments have definitively identified CNO as a substrate for P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter protein that functions as a drug efflux pump. nih.govnih.govrndsystems.comtocris.com P-glycoprotein is highly expressed in the endothelial cells of the BBB and actively transports a wide range of xenobiotics out of the brain and back into the bloodstream, thereby limiting their CNS exposure. nih.govnih.gov
The interaction between CNO and P-gp is significant, as demonstrated by a high efflux ratio of 20 in an in vitro model. nih.govnih.govresearchgate.net This strong P-gp-mediated efflux provides a clear mechanistic explanation for why CSF concentrations of CNO are found to be much lower than what would be predicted from unbound plasma concentrations. nih.govnih.gov This active removal process is a key determinant in the limited brain penetration of CNO. nih.gov
Following systemic administration, the distribution of Clozapine N-oxide within the central nervous system is limited, but both CNO and its primary psychoactive metabolites, clozapine and N-desmethylclozapine (NDMC), are detectable in the cerebrospinal fluid (CSF). nih.govnih.gov The back-conversion of CNO to clozapine is a crucial aspect of its CNS activity, as clozapine exhibits a much greater ability to penetrate the CNS. nih.govnih.gov Clozapine is known to have a high uptake in the rat brain, with a brain-to-plasma ratio reported as 24:1, suggesting significant accumulation in brain tissue once formed. frontiersin.org
In studies with rhesus monkeys, CNO reached maximal concentrations in both plasma and CSF within two hours of administration. nih.govnih.gov While CNO levels in the CNS are restricted, the concentrations of its metabolites can be pharmacologically relevant. nih.gov The maximal concentrations of clozapine and NDMC detected in the CSF have been shown to be in a range capable of producing a pharmacological effect. nih.gov
The table below summarizes the maximal concentrations (Cmax) of Clozapine N-oxide metabolites detected in the cerebrospinal fluid (CSF) of rhesus monkeys following a single subcutaneous administration of CNO.
| Metabolite | Max Concentration (Cmax) in CSF |
| Clozapine | 34 nM |
| N-desmethylclozapine (NDMC) | 43 nM |
| Data sourced from a study on rhesus monkeys and may be sufficient to activate various neurotransmitter receptors. nih.gov |
Furthermore, the formulation of CNO can significantly impact its pharmacokinetic profile. A comparative study in rhesus macaques highlighted that the dihydrochloride salt form (CNO-HCl) results in substantially higher plasma concentrations of CNO and a lower percentage of conversion to clozapine when compared to CNO dissolved in dimethylsulfoxide (DMSO). nih.govnih.gov
The table below illustrates the comparative plasma levels and conversion rates of two different CNO preparations.
| Preparation | Relative CNO Plasma Concentration | Relative Clozapine Conversion |
| CNO-HCl (saline) | 6- to 7-fold higher than CNO-DMSO | 0.5%–1.5% clozapine/CNO |
| CNO-DMSO (10% v/v) | Baseline | 3%–5% clozapine/CNO |
| Data from a comparative pharmacokinetic study in rhesus macaques. nih.govnih.gov |
Off Target Effects and Methodological Considerations in Research
Pharmacological Activity of Clozapine (B1669256) Metabolites
The unintended effects of CNO administration are primarily linked to the pharmacological actions of its metabolite, clozapine. Clozapine interacts with a wide array of endogenous receptors, leading to various behavioral and physiological responses even in organisms not expressing DREADDs.
Clozapine is characterized as a "pharmacologically 'dirty' drug" due to its broad binding profile, acting as an antagonist or partial agonist at numerous neurotransmitter receptors. mdpi.commdpi.com Its therapeutic effects in psychiatry are thought to stem from this multi-receptor activity, particularly its antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. drugbank.com Clozapine's affinity for various receptors, including dopaminergic, serotonergic, cholinergic, adrenergic, and histaminergic subtypes, is well-documented. drugbank.commdpi.comnih.gov
The main metabolite of clozapine, N-desmethylclozapine (norclozapine), is also pharmacologically active. nih.govcambridge.org Notably, while clozapine acts as an antagonist at muscarinic M1 receptors, norclozapine is a potent M1 receptor agonist, which may contribute to some of the observed effects. psychscenehub.com Clozapine N-oxide itself is considered largely inactive at brain receptors. nih.govnih.gov
The binding affinities of clozapine for several key receptors are detailed below.
| Receptor | Binding Affinity (Ki, nM) |
|---|---|
| Histamine (B1213489) H1 | 1.1 |
| Adrenergic α1A | 1.6 |
| Serotonin 5-HT6 | 4 |
| Serotonin 5-HT2A | 5.4 |
| Muscarinic M1 | 6.2 |
| Serotonin 5-HT7 | 6.3 |
| Serotonin 5-HT2C | 9.4 |
| Dopamine D4 | 24 |
| Adrenergic α2A | 90 |
| Serotonin 5-HT3 | 95 |
| Serotonin 5-HT1A | 120 |
| Dopamine D2 | 160 |
| Dopamine D1 | 270 |
| Dopamine D5 | 454 |
| Dopamine D3 | 555 |
Data sourced from DrugBank Online. drugbank.com This table is interactive and can be sorted by clicking the column headers.
Studies in DREADD-free rodents have demonstrated that systemically administered CNO, through its conversion to clozapine, can induce significant behavioral and physiological changes. For instance, in male Long-Evans rats, CNO was found to reduce the acoustic startle reflex and attenuate d-amphetamine-induced hyperlocomotion. nih.govnih.gov Subsequent analysis confirmed the presence of clozapine and N-desmethylclozapine in the plasma of these animals, indicating that the observed effects could not be attributed to CNO alone. nih.govnih.gov
Further research in wild-type rats revealed that even low doses of clozapine (0.05–0.1 mg/kg), comparable to levels produced by CNO metabolism, can reduce locomotor activity, increase anxiety-related behaviors, and improve cognitive flexibility. frontiersin.orgnih.govnih.gov However, these low doses did not appear to affect working memory or social interaction. frontiersin.orgnih.gov In contrast, some studies investigating chronic CNO administration in non-DREADD-expressing mice found minimal behavioral effects on locomotion, exploration, anxiety, and depression-related behaviors over a 16-week period. elsevierpure.combiorxiv.org
Physiologically, CNO has been shown to affect respiratory control in control mice, specifically blunting the hypercapnic chemosensory reflex, an effect unmasked by extensive habituation of the animals to the experimental setup. nih.govfrontiersin.orgutmb.edu These findings highlight that clozapine's sedative properties and its action on various autonomic circuits can produce off-target effects. frontiersin.org
Neurochemical and Receptor Occupancy Assessments
Recent research has brought to light that Clozapine N-oxide (CNO), a ligand commonly used in chemogenetic studies, is not as pharmacologically inert as once presumed. researchgate.netfrontiersin.orgnih.govnih.govku.dkregionh.dk A significant consideration in its use is its in vivo conversion to clozapine, a compound with a well-documented and broad range of neuroreceptor interactions. researchgate.netfrontiersin.orgnih.govnih.govku.dkregionh.dk This metabolic back-conversion can lead to plasma concentrations of clozapine sufficient to occupy various neuroreceptors, thereby inducing off-target effects that warrant careful consideration in the interpretation of experimental results. researchgate.netfrontiersin.orgnih.govnih.govku.dkregionh.dk
In Vivo Receptor Occupancy Studies
In vivo studies have been crucial in elucidating the off-target receptor binding profile of peripherally administered CNO. Through techniques like positron emission tomography (PET) and ex vivo binding assays, researchers have quantified the extent to which CNO administration leads to the occupancy of specific neuroreceptors, primarily due to its conversion to clozapine. researchgate.netfrontiersin.orgnih.govnih.gov
One key area of investigation has been the dopamine D₂/D₃ receptors. Studies utilizing [¹⁸F]fallypride, a high-affinity radioligand for these receptors, have demonstrated a dose-dependent occupancy following CNO administration in rats. researchgate.netfrontiersin.org For instance, a notable decrease in the availability of D₂/D₃ receptors has been observed in the prefrontal cortex, dorsal striatum, and ventral striatum. researchgate.netfrontiersin.org
Specifically, administration of CNO has been shown to induce significant occupancy at dopamine D₂/D₃ receptors in various brain regions. researchgate.net The following table summarizes the observed receptor occupancy in different striatal regions at a specific CNO dose.
| Brain Region | Dopamine D₂/D₃ Receptor Occupancy (%) |
| Dorsal Striatum | 34 |
| Ventral Striatum | 26 |
| Data derived from a study administering 5 mg/kg of Clozapine N-oxide. researchgate.net |
Furthermore, the impact of CNO extends to the serotonergic system. Ex vivo studies using [¹⁸F]MH.MZ, a radioligand for the serotonin 5-HT₂ₐ receptor, have also revealed a dose-dependent occupancy of these receptors following CNO administration. researchgate.netfrontiersin.orgnih.gov This occupancy of both dopaminergic and serotonergic receptors highlights the broad off-target effects that can arise from the in vivo metabolism of CNO to clozapine. researchgate.netfrontiersin.orgnih.govnih.govku.dkregionh.dk
Neurotransmitter Level Modulations (e.g., Striatal Glutamate)
Beyond direct receptor binding, the administration of CNO has been found to modulate the levels of key neurotransmitters and neurometabolites in the brain. researchgate.netfrontiersin.orgnih.govnih.gov Magnetic Resonance Spectroscopy (MRS) has been a valuable tool in non-invasively monitoring these neurochemical changes in vivo. researchgate.netfrontiersin.orgnih.govnih.govnih.gov
The table below details the observed changes in neurometabolite concentrations in different brain regions following the administration of 2 mg/kg of CNO. nih.gov
| Brain Region | Neurometabolite | Change (%) |
| Prefrontal Cortex | Creatine + Phosphocreatine (Cr+PCr) | -11 |
| Prefrontal Cortex | N-acetylaspartate + N-acetylaspartylglutamate (NAA+NAAG) | +14 |
| Dorsal Striatum | Glutamate (B1630785) | -9 |
| Dorsal Striatum | Glutamate + Glutamine | -7 |
These findings underscore that the effects of CNO are not limited to receptor occupancy but also extend to the modulation of the neurochemical environment of the brain. researchgate.netfrontiersin.orgnih.govnih.gov The observed reduction in striatal glutamate, along with changes in other neurometabolites, suggests that the conversion of CNO to clozapine can have significant downstream consequences on neuronal signaling and metabolism. nih.gov
Advanced Experimental Methodologies
In Vivo Chemogenetic Manipulation Techniques
The in vivo application of Clozapine (B1669256) N-oxide dihydrochloride (B599025) revolves around its ability to activate DREADDs expressed in specific cell populations within living organisms. nih.gov This chemogenetic approach provides a powerful method for remotely modulating neuronal function to study its impact on physiology and behavior. elifesciences.org
Regional and Cell-Type Specific Neuronal Modulation
A cornerstone of the DREADD technology is the capacity for targeted neuronal modulation. This is achieved by using viral vectors, such as adeno-associated viruses (AAV), to deliver the genetic material encoding for the DREADD receptor to specific brain regions. taylorandfrancis.com Furthermore, the expression of the DREADD can be restricted to particular cell types by employing cell-type-specific promoters. For instance, the tyrosine hydroxylase (Th) promoter has been used to drive DREADD expression specifically in catecholaminergic neurons. taylorandfrancis.com
One study demonstrated the selective activation of A1/C1 catecholaminergic neurons by expressing the excitatory hM3D(Gq) DREADD. taylorandfrancis.com Following administration of CNO, a significant majority of the targeted neurons, identified by co-expression of mCherry, were also positive for dopamine (B1211576) β-hydroxylase (DBH) and tyrosine hydroxylase (TH), and showed c-Fos expression, a marker of neuronal activation. taylorandfrancis.com This high degree of specificity ensures that the observed effects of CNO administration can be confidently attributed to the modulation of the intended neuronal population. taylorandfrancis.com
Integration with Electrophysiology (e.g., Electroencephalography, Electromyography)
To elucidate the physiological consequences of CNO-mediated neuronal modulation, researchers often integrate chemogenetics with electrophysiological recording techniques. Electroencephalography (EEG) and electromyography (EMG) are particularly valuable for assessing global brain states and muscle activity, respectively.
Studies have utilized EEG and EMG to investigate the effects of CNO on sleep architecture in mice. elifesciences.org These experiments revealed that CNO administration can dose-dependently alter sleep patterns, including a suppression of rapid eye movement (REM) sleep and changes in EEG spectral power during non-REM (NREM) sleep. elifesciences.org Another electrophysiological technique, fast-scan cyclic voltammetry, has been employed to measure real-time changes in neurotransmitter levels. For example, it was found that CNO administration could attenuate the d-amphetamine-induced increase in evoked dopamine, providing a direct measure of how CNO-mediated neuronal inhibition can impact neurotransmitter dynamics in vivo. nih.govnih.gov
Behavioral Phenotyping in Modulated Systems
A primary application of CNO-DREADD technology is to dissect the causal relationship between the activity of specific neural circuits and observable behaviors. By activating or inhibiting targeted neuronal populations with CNO, researchers can assess the resulting changes in an animal's behavior.
For example, selective activation of A1/C1 neurons with CNO has been shown to increase food intake in rats. taylorandfrancis.com In other studies, CNO-mediated inhibition of specific neuronal populations has been used to investigate its effects on locomotion, anxiety-like behavior, and the acoustic startle reflex. nih.govnih.govnih.gov For instance, CNO administration has been shown to reduce the acoustic startle reflex and attenuate d-amphetamine-induced hyperlocomotion in rats. nih.govnih.gov Furthermore, CNO has been used to inhibit cue-induced reinstatement of cocaine-seeking behavior in rats with hM3Dq DREADD expression in the nucleus accumbens core, highlighting its utility in studying the neural basis of addiction. caymanchem.com
In Vitro Cellular and Molecular Assays
In vitro methodologies are crucial for characterizing the fundamental properties of Clozapine N-oxide dihydrochloride and its interaction with DREADD receptors at the cellular and molecular level.
Neuronal Culture Studies and Receptor Activation Profiling (e.g., Fluorescence Imaging Plate Reader Assay for Ca2+ Oscillations)
Primary neuronal cultures are a valuable in vitro system for studying the direct effects of CNO on neurons expressing DREADDs. A key technique for assessing receptor activation is the Fluorescence Imaging Plate Reader (FLIPR) assay, which measures changes in intracellular calcium levels. nih.gov
In one study, a FLIPR assay was used to compare the potency of CNO, clozapine (CLZ), and compound 21 (Cmpd-21) at the inhibitory hM4Di DREADD receptor expressed in primary cultured rat neurons. nih.gov The half-maximal effective concentration (EC50) for each compound was determined by measuring their ability to modulate spontaneous network activity via calcium flux. nih.gov Such assays are critical for quantifying the efficacy of different DREADD agonists. nih.gov It has also been demonstrated that CNO can prevent action potential firing in cultured hippocampal neurons that are transiently expressing hM4D receptors. caymanchem.com
Table 1: Comparative In Vitro Potency of DREADD Agonists at the hM4Di Receptor This table is based on data from a study comparing the efficacy of different compounds on the inhibitory hM4Di DREADD in cultured neurons.
| Compound | EC50 (nM) |
| Clozapine (CLZ) | 0.42 |
| Compound 21 (Cmpd-21) | 2.95 |
| Clozapine N-oxide (CNO) | 8.1 |
| EC50 values represent the concentration of the compound required to elicit a half-maximal response in a FLIPR assay measuring calcium flux. nih.gov |
Receptor Expression and Signaling Pathway Characterization
This compound is designed to activate DREADDs, which are modified human muscarinic receptors. tocris.com These receptors are engineered to couple to specific intracellular signaling pathways, most commonly the Gq, Gi, and Gs pathways, allowing for either excitatory or inhibitory control over neuronal activity. frontiersin.orgnih.gov CNO itself is a metabolite of the atypical antipsychotic drug clozapine. nih.govnih.gov
An important consideration in DREADD-based experiments is the potential for off-target effects. Research has shown that CNO can be reverse-metabolized to clozapine in vivo. nih.govfrontiersin.orgnih.gov Clozapine has a broad pharmacological profile, binding to a variety of endogenous receptors, including dopamine, serotonin (B10506), muscarinic, adrenergic, and histamine (B1213489) receptors. frontiersin.orgnih.gov Therefore, characterizing the binding affinities and functional effects of both CNO and its metabolites at DREADDs and other native receptors is essential for the accurate interpretation of experimental results. frontiersin.org
Table 2: Receptor Binding Profile of Clozapine This table outlines the various neuroreceptors to which Clozapine, a metabolite of Clozapine N-oxide, can bind.
| Receptor Family | Specific Receptors |
| Dopamine | D2, D3, D4 |
| Serotonin | 5-HT2A, 5-HT2C |
| Muscarinic | M1, M2, M3, M4 |
| Adrenergic | α1, α2 |
| Histamine | H1 |
| This binding profile highlights the potential for off-target effects when CNO is converted to clozapine in vivo. frontiersin.orgnih.gov |
Analytical Quantification Methods for Clozapine N-oxide and Metabolites
The accurate quantification of Clozapine N-oxide (CNO), often in the presence of its parent compound clozapine and other metabolites like N-desmethylclozapine (norclozapine), is critical for pharmacokinetic studies and for understanding its effects in chemogenetic research. nih.govmonash.edu A variety of sophisticated analytical methods have been developed and validated for this purpose, primarily relying on chromatographic and bioanalytical techniques.
Chromatography, coupled with various detection methods, forms the cornerstone for the separation and quantification of CNO and its related compounds from complex biological matrices. monash.edu
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for analyzing CNO. When paired with a Diode Array Detector (DAD) or a UV detector, HPLC provides a robust method for quantification in samples like human plasma and urine. nih.gov A common approach involves reversed-phase chromatography. For instance, one method utilizes a liquid-liquid extraction (LLE) step to isolate the analytes from the biological matrix, followed by separation on a reversed-phase column. oup.com In a specific application for serum, analytes were extracted from an alkalinized sample into ethyl acetate (B1210297), then back-extracted into hydrochloric acid before chromatographic analysis. oup.com This method demonstrated good precision, with a between-run coefficient of variation (CV) of 4.1% for CNO at a concentration of 100 µg/L and a detection limit of approximately 3-4 µg/L. oup.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and specificity, LC is often coupled with tandem mass spectrometry (LC-MS/MS). This has become the gold standard for the simultaneous determination of clozapine and its metabolites, including CNO. nih.govnih.gov These methods are capable of detecting concentrations as low as the nanogram-per-milliliter level. nih.gov
A typical LC-MS/MS workflow involves a sample preparation step, such as single-step LLE, followed by chromatographic separation and mass spectrometric detection. nih.govnih.gov The analytes are separated on a C18 or a polar-modified reversed-phase column and then ionized, usually via positive electrospray ionization (ESI). nih.govnih.gov Quantification is achieved using multiple reaction monitoring (MRM) mode, which offers high specificity by monitoring unique precursor-to-product ion transitions for each analyte. nih.govnih.gov For CNO, a common ion transition monitored is m/z 343 → m/z 256. nih.gov These LC-MS/MS assays are characterized by their excellent linearity over a wide concentration range (e.g., 1 to 1000 ng/mL), and low intra- and inter-assay variations, which are typically below 15%. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
While GC-MS is a powerful analytical tool, its application for the direct analysis of Clozapine N-oxide is problematic. Research has shown that CNO is thermally unstable and undergoes significant on-column reduction to its parent drug, clozapine, at the high temperatures used in GC injectors and columns. nih.gov This thermal degradation can lead to an inaccurate overestimation of clozapine and an underestimation of CNO. nih.gov Therefore, when using GC-based methods for clozapine determination, it is crucial to employ sample preparation techniques that effectively separate clozapine from CNO to prevent this artifactual contribution. nih.gov For the analysis of clozapine and its more stable metabolite, norclozapine, GC-MS methods have been successfully developed, often involving a derivatization step to improve chromatographic properties. nih.gov
| Technique | Detector | Matrix | Key Findings & Performance Metrics | Citations |
| HPLC | DAD/UV | Serum, Plasma, Urine | Between-run imprecision (CV) for CNO was 4.1% at 100 µg/L. Detection limit was ~3-4 µg/L. Absolute recovery exceeded 65%. | nih.govoup.com |
| LC-MS/MS | Tandem MS | Plasma, Serum, Urine, CSF | Highly specific and sensitive. Linearity from 1-1000 ng/mL. Intra- and inter-assay variations <14%. Monitors ion transition m/z 343 → m/z 256 for CNO. | nih.govnih.govnih.gov |
| GC-MS | MS | N/A for CNO | CNO is thermally unstable and degrades to clozapine during GC analysis, making this method unsuitable for direct CNO quantification. | nih.gov |
The quantification of this compound and its metabolites in various biological fluids and tissues is essential for pharmacokinetic profiling and understanding its distribution and central nervous system penetration.
Plasma and Serum
Plasma and serum are the most common matrices for quantifying CNO and its metabolites for therapeutic drug monitoring and pharmacokinetic studies. oup.comnih.gov Numerous LC-MS/MS methods have been validated for these matrices. nih.govnih.gov Sample preparation typically involves a protein precipitation step or a more rigorous extraction technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interferences and concentrate the analytes. nih.govnih.govnih.gov For example, a single-step LLE under alkaline conditions using ethyl acetate has proven effective. nih.gov The validation of these methods includes assessing matrix effects, which were found to be between 77% and 92% in serum, and extraction efficiencies, which ranged from 52% to 85% for serum. nih.gov The lower limit of quantification (LOQ) for CNO in serum is consistently reported at low ng/mL levels, often around 1.0 ng/mL. nih.gov The dihydrochloride salt of CNO is noted to have improved bioavailability, leading to 6- to 7-fold higher plasma concentrations compared to the free base form. fishersci.pttocris.com
Cerebrospinal Fluid (CSF)
Analyzing CNO in cerebrospinal fluid is crucial for assessing its direct exposure to the central nervous system (CNS). nih.govnih.gov Studies have shown that CNO does penetrate the blood-brain barrier, and its levels can be quantified in the CSF using highly sensitive LC-MS/MS methods. nih.govnih.gov However, research indicates that CNO is a substrate for the P-glycoprotein (Pgp) efflux transporter at the blood-brain barrier, which actively limits its CNS penetration. nih.govtocris.comrndsystems.com This results in CSF concentrations that are lower than what would be predicted from unbound plasma concentrations. nih.gov Despite this, detectable CNO levels in the CSF have been reported to be within a range capable of directly activating DREADD receptors. nih.gov The lower limit of quantification for CNO in CSF has been established at 0.05 ng/mL. nih.gov
Brain Tissue
Direct measurement in brain tissue provides the most definitive evidence of CNS penetration. frontiersin.org Studies involving the analysis of brain homogenates after systemic CNO administration have confirmed its presence in the brain. nih.govfrontiersin.org However, a significant finding from these analyses is the consistent observation of in vivo back-metabolism of CNO to clozapine. nih.govnih.govfrontiersin.org In fact, at 30 minutes post-injection in mice, the concentration of the back-metabolite clozapine can be higher than that of CNO itself within the brain tissue. frontiersin.org The ratio of clozapine to CNO is often higher in the brain than in serum, suggesting that clozapine may have greater brain permeability or accumulation compared to CNO. frontiersin.org This metabolic conversion is a critical consideration in chemogenetic experiments, as the resulting clozapine concentrations can be sufficient to activate various CNS receptors, including the DREADDs they are intended to target. nih.govnih.gov
| Biological Matrix | Analytical Method | Key Findings and Research Focus | Citations |
| Plasma / Serum | LC-MS/MS, HPLC-UV | Pharmacokinetic profiling, therapeutic drug monitoring. Assays validated for linearity, precision, accuracy, and matrix effects. CNO-HCl salt shows improved plasma concentration. | oup.comnih.govnih.govfishersci.pttocris.com |
| Cerebrospinal Fluid (CSF) | LC-MS/MS | Assessment of CNS penetration. CNO is a substrate for P-glycoprotein efflux pump, limiting brain entry. CSF levels are detectable and can be sufficient for DREADD activation. LOQ of 0.05 ng/mL reported. | nih.govnih.govnih.gov |
| Brain Tissue | LC-MS/MS | Direct measurement of CNS exposure. Confirms CNO entry but also significant in vivo back-metabolism to clozapine. Clozapine-to-CNO ratio is often higher in the brain than in serum. | nih.govfrontiersin.orgfrontiersin.org |
Applications in Neuroscience Research
Functional Dissection of Brain-Behavior Relationships
Studies on Aggression and Social Behaviors
Clozapine (B1669256) N-oxide (CNO), and its dihydrochloride (B599025) salt, serve as critical tools in neuroscience for dissecting the neural circuits that underlie complex social behaviors, including aggression. The primary application of CNO and its salts is as a specific actuator for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). tocris.comnih.gov This technology allows for the targeted manipulation of neuronal activity, providing researchers with a means to investigate the causal relationship between specific neuronal populations and behavior.
In the context of social aggression, research has utilized CNO to modulate the activity of neurons in specific brain regions implicated in these behaviors. For instance, studies have demonstrated that inhibiting hippocampal CA2 neurons expressing hM4Di DREADDs with CNO can suppress markers of social aggression in mice. tocris.com The hippocampus, traditionally associated with memory and spatial navigation, is thus implicated in the modulation of social interactions.
Furthermore, the parent compound, clozapine, has a well-documented history of being used to manage persistent aggressive and violent behaviors in patients with schizophrenia and schizoaffective disorder. nih.gov Research suggests that the anti-aggressive properties of clozapine may be independent of its primary antipsychotic effects. nih.gov While CNO is a metabolite of clozapine, its utility in research is primarily as a DREADD agonist. However, it is important to note that CNO can be reverse-metabolized back into clozapine in vivo, which can complicate the interpretation of behavioral studies due to clozapine's own psychoactive properties. nih.govnih.gov
Studies have also explored the effects of CNO on other social and behavioral paradigms. For example, research in Long-Evans rats found that CNO administration reduced the acoustic startle reflex but did not affect prepulse inhibition, a measure of sensorimotor gating. nih.gov Additionally, while CNO alone did not alter spontaneous locomotion, it was found to attenuate d-amphetamine-induced hyperlocomotion, suggesting an interaction with the dopamine (B1211576) system. nih.gov These findings highlight the nuanced effects of CNO on various behavioral measures and underscore the importance of careful experimental design, including appropriate control groups, when using DREADD technology to study social behaviors.
Translational Research Prospects
The use of Clozapine N-oxide dihydrochloride in conjunction with DREADD technology holds significant promise for translational research, offering potential avenues for a deeper understanding of neurological disorders and the development of novel therapeutic strategies.
Advancements for Understanding Neurological Disorders
The ability to selectively control neuronal activity with CNO and DREADDs provides an unprecedented opportunity to model and dissect the circuit-level dysfunctions that underlie various neurological and psychiatric disorders. By expressing DREADDs in specific cell types and brain regions implicated in a particular disorder, researchers can mimic or reverse the aberrant neural activity associated with that condition in animal models.
For example, this approach can be applied to investigate the neural underpinnings of social deficits observed in disorders such as schizophrenia and autism spectrum disorder. By manipulating the activity of specific neural circuits thought to be involved in social cognition, researchers can gain insights into the causal mechanisms of these impairments.
Furthermore, recent studies have highlighted the neuroprotective potential of CNO itself. Research has shown that CNO can protect dopaminergic neurons from neurotoxicity in a mouse model of Parkinson's disease. nih.gov The study indicated that CNO administration ameliorated motor deficits and reduced the degeneration of dopaminergic neurons in the nigrostriatal system. nih.gov The proposed mechanism involves the suppression of ferroptosis, a form of iron-dependent cell death. nih.gov These findings suggest that beyond its role as a DREADD activator, CNO may have direct therapeutic potential for neurodegenerative diseases.
Development of Therapeutic Interventions
The insights gained from DREADD-based research using this compound can pave the way for the development of more targeted and effective therapeutic interventions. By identifying the specific neural circuits that contribute to the symptoms of a disorder, it becomes possible to design treatments that modulate the activity of these circuits with greater precision.
The ultimate translational goal of DREADD technology is the potential for human gene therapy applications. While still in preclinical stages, the concept involves introducing DREADDs into specific dysfunctional neurons in a patient's brain and then administering a CNO-like designer drug to selectively correct the aberrant neural activity. This approach could offer a highly specific treatment for a range of neurological and psychiatric conditions, minimizing the off-target effects associated with many current pharmacological interventions.
Moreover, the investigation into the neuroprotective effects of CNO opens up another avenue for therapeutic development. nih.gov If the mechanisms by which CNO protects neurons can be fully elucidated, it may lead to the development of new drugs that target these pathways to slow or halt the progression of neurodegenerative disorders like Parkinson's disease. The water-soluble nature and improved bioavailability of this compound make it a more practical compound for such research and potential future clinical applications. bio-techne.comtocris.com
Comparative Analysis with Alternative Chemogenetic Actuators
Next-Generation DREADD Agonists
The quest for more specific and potent DREADD actuators with improved pharmacokinetic profiles has led to the emergence of several novel compounds. These next-generation agonists aim to overcome the limitations of CNO, offering researchers more precise tools for neural circuit manipulation.
Compound 21 (C21)
Compound 21 (C21), chemically known as 11-(1-piperazinyl)-5H-dibenzo[b,e] acs.orgaxonmedchem.comdiazepine, has emerged as a promising alternative to CNO. acs.orgnih.gov It is a potent and selective agonist for both excitatory (hM3Dq) and inhibitory (hM4Di) muscarinic-based DREADDs. acs.orgnih.govhellobio.com A key advantage of C21 is its excellent bioavailability, favorable pharmacokinetic properties, and significant brain penetrability, addressing a major drawback of CNO which does not readily cross the blood-brain barrier. acs.orgnih.gov
Research has demonstrated that C21 does not undergo back-metabolism to clozapine (B1669256), a significant concern with CNO that can lead to off-target effects. acs.orghellobio.com However, some studies suggest that C21 may have its own off-target effects, including binding to endogenous G protein-coupled receptors (GPCRs) like muscarinic M1–3 receptors. frontiersin.org Despite this, C21 has been effectively used in vivo to modulate neuronal activity and behavior in mice. acs.orgnih.gov
| Property | Compound 21 (C21) |
| Chemical Name | 11-(1-piperazinyl)-5H-dibenzo[b,e] acs.orgaxonmedchem.comdiazepine |
| DREADD Targets | hM3Dq, hM4Di, hM1Dq |
| Potency (pEC50) | hM3Dq: 8.48, hM1Dq: 8.91, hM4Di: 7.77 hellobio.com |
| Brain Penetrability | Excellent acs.orgnih.gov |
| Metabolism | Does not convert to clozapine acs.orghellobio.com |
Deschloroclozapine (DCZ)
Deschloroclozapine (DCZ) is a high-affinity and selective agonist for muscarinic-based DREADDs, demonstrating significant advantages over CNO. axonmedchem.comnih.gov It is a metabolite of clozapine and exhibits rapid and potent activation of both hM3Dq and hM4Di DREADDs. nih.govnih.gov Positron emission tomography (PET) studies have confirmed that DCZ selectively binds to DREADDs in both mice and monkeys. nih.gov
A major advantage of DCZ is its high potency, allowing for the use of very low doses (e.g., 1 or 3 μg per kg) to elicit neuronal and behavioral effects. nih.govbiorxiv.org This minimizes the risk of off-target effects. biorxiv.org DCZ is also metabolically stable and demonstrates fast-acting kinetics, enabling more precise temporal control in experiments. nih.gov It has shown efficacy in modulating neuronal activity and behavior, such as inducing spatial working memory deficits in monkeys when expressing hM4Di in the prefrontal cortex. nih.gov
| Property | Deschloroclozapine (DCZ) |
| Chemical Name | 11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine |
| DREADD Targets | hM3Dq, hM4Di |
| Binding Affinity (Ki) | hM3Dq: 6.3 nM, hM4Di: 4.2 nM axonmedchem.com |
| Brain Penetrability | Yes, rapid penetration biorxiv.org |
| Metabolism | Metabolically stable with negligible metabolite accumulation nih.govbiorxiv.org |
JHU37160 (J60)
JHU37160 (J60) is another potent and brain-penetrant DREADD agonist. medchemexpress.com It exhibits high affinity for both hM3Dq and hM4Di DREADDs, with EC50 values of 18.5 nM and 0.2 nM, respectively, in vitro. medchemexpress.comtocris.com J60 selectively displaces [3H]clozapine from DREADDs in the brain tissue of mice, indicating its specificity for these engineered receptors. medchemexpress.com
In vivo studies have shown that J60 has high DREADD occupancy in mice and rats and can selectively inhibit locomotor activity in mice expressing DREADDs in specific neuronal populations without significant effects in wild-type mice at effective doses. medchemexpress.com A head-to-head comparison with CNO for suppressing operant behavior in rats via VTA dopamine (B1211576) neuron inhibition showed that while both were effective, the highest tested dose of J60 also produced non-specific effects. nih.gov
| Property | JHU37160 (J60) |
| DREADD Targets | hM3Dq, hM4Di |
| Potency (EC50) | hM3Dq: 18.5 nM, hM4Di: 0.2 nM medchemexpress.comtocris.com |
| Binding Affinity (Ki) | hM3Dq: 1.9 nM, hM4Di: 3.6 nM tocris.com |
| Brain Penetrability | Yes medchemexpress.comtocris.com |
| Off-target effects | Non-specific effects observed at high doses nih.gov |
Perlapine
Perlapine is a hypnotic drug that has been identified as a potent agonist for muscarinic-based DREADDs, including hM3Dq, hM1Dq, and hM4Di. acs.orghellobio.com Structurally similar to C21, perlapine has been reported to not undergo back-metabolism to clozapine. hellobio.comelifesciences.org It has been shown to be effective in activating DREADDs in vitro. acs.org However, its known sedative and muscle relaxant properties, which contribute to its use in treating insomnia, can be a confounding factor in behavioral neuroscience research. elifesciences.org
| Property | Perlapine |
| DREADD Targets | hM3Dq, hM1Dq, hM4Di |
| Potency (pEC50) | hM3Dq: 8.08, hM1Dq: 8.38, hM4Di: 7.27 hellobio.com |
| Brain Penetrability | Yes |
| Metabolism | Does not convert to clozapine hellobio.com |
| Known Effects | Sedative and muscle relaxant elifesciences.org |
Salvinorin B (SALB)
Salvinorin B (SALB) is a potent and selective activator of the κ-opioid DREADD (KORD), a distinct class of DREADDs engineered from the kappa-opioid receptor. tocris.comrndsystems.comhellobio.com Unlike the muscarinic-based DREADDs, KORD is activated by SALB, which is a metabolite of the psychoactive compound Salvinorin A. tocris.comrndsystems.com SALB itself is pharmacologically inert at endogenous receptors, including the native κ-opioid receptor, and does not produce analgesic or ataxic effects in wild-type mice. tocris.comrndsystems.comnih.gov
SALB is brain-penetrant and has been shown to induce neuronal hyperpolarization and modify locomotor activity and feeding behavior in KORD-expressing mouse models. tocris.comrndsystems.com The SALB/KORD system offers an orthogonal approach to the muscarinic DREADD system, allowing for multiplexed chemogenetic control of different neuronal populations within the same animal. hellobio.comnih.gov
| Property | Salvinorin B (SALB) |
| DREADD Target | κ-opioid DREADD (KORD) |
| Potency (EC50) | 11.8 nM tocris.comrndsystems.comhellobio.com |
| Brain Penetrability | Yes tocris.comrndsystems.com |
| Selectivity | Highly selective for KORD over endogenous receptors tocris.comrndsystems.com |
| Endogenous Activity | Pharmacologically inert nih.gov |
Ligand-Specific Pharmacokinetic and Metabolic Profiles
A critical aspect differentiating CNO dihydrochloride (B599025) from the next-generation actuators is their respective pharmacokinetic and metabolic profiles. The in vivo behavior of these compounds directly impacts their efficacy, specificity, and the interpretation of experimental results.
In contrast, next-generation agonists have been specifically developed to address these shortcomings. Compound 21 (C21) shows superior brain penetration compared to CNO and, crucially, does not metabolize to clozapine. acs.orgsemanticscholar.org Its pharmacokinetic profile makes it a more direct and reliable DREADD actuator for central nervous system studies. acs.org
Deschloroclozapine (DCZ) also demonstrates excellent brain penetrability and metabolic stability. nih.govbiorxiv.org Its rapid onset of action and lack of significant metabolite accumulation provide a clean and predictable pharmacodynamic response, allowing for precise temporal control over neuronal activation or inhibition. nih.govbiorxiv.org
JHU37160 (J60) is characterized by its high brain-to-serum concentration ratio, indicating efficient central nervous system penetration. nih.gov This property allows for the use of lower systemic doses to achieve effective DREADD activation in the brain, thereby reducing the potential for peripheral off-target effects. nih.gov
Perlapine , while not converting to clozapine, has its own well-established pharmacokinetic and pharmacodynamic profile as a hypnotic drug, which must be carefully considered in the design of behavioral experiments. elifesciences.org
Salvinorin B (SALB) has favorable CNS penetrability and pharmacokinetic properties. nih.gov Its pharmacological inertness at endogenous targets simplifies the interpretation of its effects, which can be solely attributed to the activation of the engineered KORD receptors. nih.gov
The following table provides a comparative summary of the key pharmacokinetic and metabolic features of these DREADD agonists.
| Actuator | Brain Penetration | Metabolism to Clozapine | Key Pharmacokinetic/Metabolic Features |
| Clozapine N-oxide | Poor acs.org | Yes semanticscholar.org | Effects likely mediated by clozapine metabolite. |
| Compound 21 (C21) | Excellent acs.orgnih.gov | No acs.orgsemanticscholar.org | Favorable pharmacokinetics for CNS studies. |
| Deschloroclozapine (DCZ) | Excellent, rapid nih.govbiorxiv.org | No | High potency, fast-acting, and metabolically stable. axonmedchem.comnih.gov |
| JHU37160 (J60) | Excellent medchemexpress.com | No | High brain-to-serum ratio. nih.gov |
| Perlapine | Yes | No hellobio.com | Known sedative and hypnotic properties. elifesciences.org |
| Salvinorin B (SALB) | Excellent tocris.comrndsystems.com | N/A | Pharmacologically inert at endogenous targets. nih.gov |
Challenges and Future Directions
Addressing Metabolite-Induced Off-Target Effects
A primary challenge in the use of CNO, including its dihydrochloride (B599025) salt, is its in vivo back-metabolism to clozapine (B1669256). wikipedia.orgnih.gov Initially, CNO was considered a pharmacologically inert ligand, an ideal characteristic for a "designer drug." wikipedia.orgnih.gov However, numerous studies have now demonstrated that systemically administered CNO is converted to clozapine in organisms including mice, rats, and primates. hellobio.comwikipedia.orghellobio.com This is problematic because clozapine is a potent psychoactive drug with a broad receptor binding profile, acting as an antagonist at various dopaminergic, serotonergic, adrenergic, and histamine (B1213489) receptors. nih.govfrontiersin.org
This conversion means that observed physiological and behavioral effects in DREADD-expressing animals may not be solely due to DREADD activation but could be confounded by clozapine's off-target actions. wikipedia.orgnih.gov Research has shown that CNO administration in DREADD-free animals can lead to significant behavioral changes, including reduced anxiety and altered locomotor activity, at doses commonly used in chemogenetic experiments. nih.govhellobio.com For instance, the conversion of CNO to clozapine can result in plasma concentrations sufficient to occupy endogenous dopamine (B1211576) D2/3 and serotonin (B10506) 5-HT2A receptors in the brain. frontiersin.org Furthermore, CNO administration has been found to reduce striatal glutamate (B1630785) levels, an effect likely mediated by its clozapine metabolite. frontiersin.org
Interestingly, some off-target effects of CNO can be masked by other experimental variables, such as animal stress levels. One study revealed that off-target effects of high-dose CNO on respiratory reflexes were only apparent in extensively habituated animals, suggesting that stress can obscure these confounding effects. nih.govnih.gov These findings highlight the complexity of interpreting data from CNO-based DREADD studies and underscore the critical need to account for the pharmacological actions of its active metabolite, clozapine.
Optimizing Ligand Specificity and Bioavailability for Preclinical and Translational Studies
The physical and chemical properties of the DREADD actuator are crucial for its efficacy and the reliability of experimental results. Clozapine N-oxide dihydrochloride was developed to address the poor water solubility of the CNO freebase, which required dissolution in vehicles like dimethyl sulfoxide (B87167) (DMSO). nih.gov The dihydrochloride salt is readily soluble in water or saline, simplifying its preparation for in vivo use. hellobio.comsigmaaldrich.com
Pharmacokinetic studies have demonstrated clear advantages of the dihydrochloride salt over the DMSO-dissolved freebase. A comparative study in rhesus macaques found that CNO dihydrochloride resulted in 6- to 7-fold higher plasma concentrations of CNO compared to the CNO-DMSO formulation. nih.govbio-techne.comnih.gov Crucially, the use of the dihydrochloride salt also resulted in relatively less conversion to clozapine. nih.govnih.gov
Despite the improved bioavailability of the salt form, a fundamental issue remains: CNO itself has poor permeability across the blood-brain barrier (BBB). wikipedia.orgnih.gov It is actively removed from cells by efflux pumps like P-glycoprotein. nih.gov This has led to the current understanding that the chemogenetic effects observed in the central nervous system following systemic CNO administration are largely, if not entirely, mediated by the small fraction of CNO that converts to clozapine, which readily crosses the BBB. wikipedia.orgfrontiersin.orgnih.gov This indirect mechanism of action further complicates the interpretation of dose-response relationships and the timing of neuronal modulation.
| Parameter | CNO-DMSO | CNO-HCl (dihydrochloride) | Reference |
| Relative Plasma CNO Concentration | 1x | 6-7x higher | nih.gov, nih.gov |
| Relative Clozapine Conversion | 3%–5% clozapine/CNO | 0.5%–1.5% clozapine/CNO | nih.gov, nih.gov |
| Vehicle | 10% v/v DMSO in saline | Saline | nih.gov |
Table 1: Pharmacokinetic Comparison of CNO Formulations in Rhesus Macaques. This table summarizes the improved bioavailability and reduced conversion to clozapine observed with the water-soluble dihydrochloride salt (CNO-HCl) compared to the freebase dissolved in DMSO.
Refining Experimental Control Strategies in Chemogenetics
The discovery of CNO's back-metabolism and subsequent off-target effects has necessitated a significant refinement of experimental control strategies in the field of chemogenetics. It is no longer sufficient to compare a DREADD-expressing group with a control group that does not receive CNO.
The current gold standard for control experiments involves administering the same dose of the CNO actuator to DREADD-free animals (e.g., littermates that did not inherit the DREADD transgene or animals that received a control virus). hellobio.comhellobio.com This "CNO-only" control group is essential to determine if the observed effects are specific to DREADD activation or are a result of the actuator's off-target actions. hellobio.com Researchers must validate that the CNO dose being used does not, by itself, produce behavioral or physiological changes relevant to the system under study. biorxiv.org
Furthermore, studies have highlighted the importance of using the minimal effective dose of the actuator and implementing thorough habituation procedures for the animals. nih.gov High doses of CNO are more likely to produce off-target effects, and as noted, these effects may only become apparent in non-stressed, habituated animals. nih.govnih.gov The potential for off-target effects also underscores the need for careful interpretation of results, attributing effects to the chemogenetic system only when they are absent in the rigorously designed control groups. biorxiv.org
Ethical Implications in Research
Considerations in Animal Research Utilizing Chemogenetics
Chemogenetics has become a powerful tool for dissecting neural circuits and their roles in behavior and disease. numberanalytics.com However, the use of animals in such research carries significant ethical responsibilities. nih.govnih.gov Key ethical principles that must be upheld include:
Justification of Research: The scientific purpose of the research must be clearly defined and hold the potential for significant advancements in knowledge that justify the use of animals. nih.gov The chosen animal species should be the most appropriate for addressing the research question. nih.gov
The Three Rs (Replacement, Reduction, and Refinement): These principles are fundamental to the ethical use of animals in research. kosinmedj.org
Replacement: Researchers have an obligation to consider alternatives to animal use whenever possible. kosinmedj.orgforskningsetikk.no
Reduction: The number of animals used should be the minimum necessary to obtain statistically significant and meaningful results. kosinmedj.orgforskningsetikk.no
Refinement: Experimental procedures should be designed to minimize any potential pain, suffering, or distress to the animals. kosinmedj.orgforskningsetikk.no This includes the use of appropriate anesthesia and analgesics, as well as providing a high standard of animal care and husbandry. nih.govnih.gov
Humane Treatment: All procedures involving animals must be conducted with the utmost consideration for their well-being. nih.gov This includes proper handling, housing, and the use of aseptic surgical techniques when necessary. nih.govnih.gov
Personnel Training: All individuals involved in animal research must be adequately trained in the specific procedures and the humane care of the species being studied. nih.govnih.gov
Transparency in Reporting Potential Off-Target Effects and Controls
The integrity of scientific research relies on transparent and complete reporting of methods and findings. This is particularly critical when dealing with techniques like chemogenetics, where potential off-target effects can influence the results.
Acknowledging Off-Target Effects: Researchers have a responsibility to acknowledge and discuss the potential for off-target effects in their publications. numberanalytics.comnih.gov With CNO, this includes the well-documented reverse metabolism to clozapine (B1669256) and the subsequent potential for clozapine to interact with endogenous receptors. nih.govwikipedia.orgnih.govnih.govfrontiersin.orgnih.gov
Minimizing Off-Target Effects: Researchers should strive to use the lowest effective dose of the chemogenetic actuator to minimize the risk of off-target effects. nih.govnih.gov The potential for high doses of CNO to induce effects independent of DREADD activation highlights the importance of careful dose-response studies. nih.govnih.gov
Considering Alternative Ligands: As the field evolves, new chemogenetic ligands are being developed with improved properties, such as reduced off-target effects. nih.govhellobio.com Researchers should consider these alternatives when designing their experiments.
By adhering to these ethical principles, the scientific community can ensure that research utilizing Clozapine N-oxide dihydrochloride (B599025) and other chemogenetic tools is conducted responsibly, leading to robust and reliable scientific advancements while upholding the highest standards of animal welfare and research integrity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
